molecular formula C15H19N3O2S B11668808 N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]hexanamide

N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]hexanamide

Cat. No.: B11668808
M. Wt: 305.4 g/mol
InChI Key: RILBYONMFHQLTE-UHFFFAOYSA-N
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Description

N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]hexanamide is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]hexanamide typically involves the reaction of 5-(phenoxymethyl)-1,3,4-thiadiazole-2-amine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the phenoxymethyl group.

Scientific Research Applications

N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]hexanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]hexanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
  • N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide

Uniqueness

N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]hexanamide is unique due to its specific hexanamide moiety, which can impart distinct physicochemical properties and biological activities compared to its analogs. The length of the alkyl chain in the hexanamide group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]hexanamide

InChI

InChI=1S/C15H19N3O2S/c1-2-3-5-10-13(19)16-15-18-17-14(21-15)11-20-12-8-6-4-7-9-12/h4,6-9H,2-3,5,10-11H2,1H3,(H,16,18,19)

InChI Key

RILBYONMFHQLTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=NN=C(S1)COC2=CC=CC=C2

Origin of Product

United States

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